molecular formula C13H9ClN4O4S B2903343 N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-53-4

N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2903343
CAS RN: 497072-53-4
M. Wt: 352.75
InChI Key: XRHVLCABIBLUHN-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a thiazolo[3,2-a]pyrimidine core, which is a bicyclic system with a five-membered thiazole ring fused to a six-membered pyrimidine ring. The molecule also has a carboxamide functional group attached to the pyrimidine ring, and a chloro-nitrophenyl group attached to the nitrogen of the thiazole ring .


Chemical Reactions Analysis

The reactivity of such compounds would likely be influenced by the electron-withdrawing nitro group and the electron-donating amide group. The nitro group might make the phenyl ring more susceptible to electrophilic aromatic substitution .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that pyrimidinamines, which share structural similarities with this compound, have been reported to act as dna or rna alkylators . This suggests that the compound might interact with its targets, leading to changes at the molecular level.

Future Directions

Future research could involve synthesizing the compound and studying its biological activity. Given the biological activity of similar heterocyclic compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-(5-chloro-2-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O4S/c14-7-1-2-10(18(21)22)9(5-7)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHVLCABIBLUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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